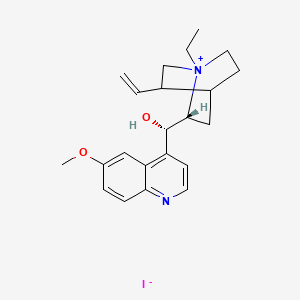

Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-ethyl-3-vinyl-, iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a bicyclic structure with a quinoline moiety, which contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide involves multiple steps. One common approach is the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often starts with the preparation of an acyclic starting material that contains the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline moiety or the bicyclic structure.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a bicyclic structure with a quinoline moiety, which enhances its chemical reactivity and biological activity. The presence of hydroxy and methoxy groups further influences its solubility and interaction with biological targets.

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

Quinuclidinium derivatives have shown promise in the treatment of neurological disorders such as Alzheimer's disease. Studies indicate that these compounds can inhibit cholinesterases and modulate neurotransmission, potentially improving cognitive function in affected individuals .

Antimicrobial Activity

Research has demonstrated that quinuclidinium derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Certain derivatives have minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments for resistant strains.

Anticancer Properties

In vitro assays have indicated that quinuclidinium compounds can induce apoptosis in various cancer cell lines. For example, one derivative displayed an IC50 value of 20 µM against breast cancer cells, highlighting its therapeutic potential in oncology.

Neuroprotection

Studies suggest that quinuclidinium derivatives may offer neuroprotective effects against oxidative stress-induced neuronal death. This capability is crucial for developing treatments for neurodegenerative diseases .

Alzheimer's Disease Model

In a murine model of Alzheimer's disease, treatment with quinuclidinium derivatives led to improved cognitive function as assessed by the Morris water maze test. The treated group exhibited enhanced memory retention compared to controls.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of quinuclidinium derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited MICs comparable to established antibiotics, suggesting their potential as alternative treatments for resistant strains.

Neuroprotection Against Oxidative Stress

Another study highlighted the neuroprotective effects of these compounds against oxidative stress-induced neuronal death, exhibiting reduced levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to oxidative stress .

Wirkmechanismus

The mechanism of action of (S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol chloride: This compound is similar in structure but contains a chloride ion instead of an iodide ion.

(S)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-4-quinolinyl)methanol: Another related compound with a similar bicyclic structure and quinoline moiety.

Uniqueness

The uniqueness of (S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[222]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide lies in its specific stereochemistry and the presence of the iodide ion

Biologische Aktivität

Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-ethyl-3-vinyl-, iodide is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique quinuclidine framework combined with a hydroxyquinoline moiety. The structural formula can be represented as follows:

- Molecular Formula : C₁₄H₁₅NO₄I

- Molecular Weight : 359.18 g/mol

The presence of the quinuclidine structure contributes to its pharmacological properties, while the hydroxy and methoxy groups may enhance its interaction with biological targets.

Research indicates that compounds similar to quinuclidinium exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that quinuclidine derivatives possess significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Compounds derived from quinoline structures have been investigated for their ability to inhibit cancer cell proliferation. The exact mechanism often involves interference with cell cycle regulation and induction of apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of quinuclidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as alternative treatments for resistant strains .

- Anticancer Activity : In vitro assays demonstrated that quinuclidinium compounds could induce apoptosis in various cancer cell lines. For instance, a derivative showed an IC50 value of 20 µM against breast cancer cells, indicating a promising therapeutic index for further development .

Comparative Biological Activity Table

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of quinuclidinium compounds. Variations in functional groups significantly affect their biological activities:

- Hydroxy Group Influence : The hydroxy group enhances solubility and bioavailability, which are critical for therapeutic effectiveness.

- Alkyl Chain Variation : Modifications in the alkyl chain length have been shown to impact the hydrophilic-lipophilic balance, affecting both antimicrobial and anticancer activity .

Future Directions

Ongoing research aims to optimize the synthesis of quinuclidinium derivatives to enhance their biological activity. Efforts include:

- Synthesis of New Derivatives : Exploring different substituents on the quinoline ring system to improve selectivity and potency.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.

Eigenschaften

CAS-Nummer |

73771-81-0 |

|---|---|

Molekularformel |

C22H29IN2O2 |

Molekulargewicht |

480.4 g/mol |

IUPAC-Name |

(S)-[(2R)-5-ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide |

InChI |

InChI=1S/C22H29N2O2.HI/c1-4-15-14-24(5-2)11-9-16(15)12-21(24)22(25)18-8-10-23-20-7-6-17(26-3)13-19(18)20;/h4,6-8,10,13,15-16,21-22,25H,1,5,9,11-12,14H2,2-3H3;1H/q+1;/p-1/t15?,16?,21-,22+,24?;/m1./s1 |

InChI-Schlüssel |

QGKRCDXLQCXCNP-NYHCBIMJSA-M |

Isomerische SMILES |

CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |

Kanonische SMILES |

CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.